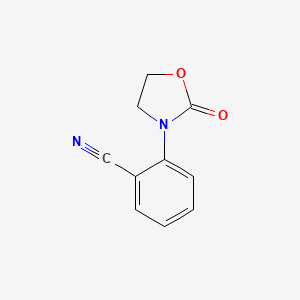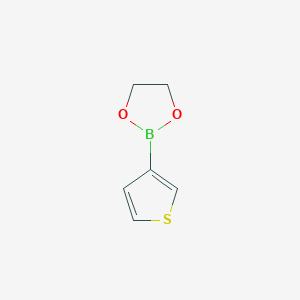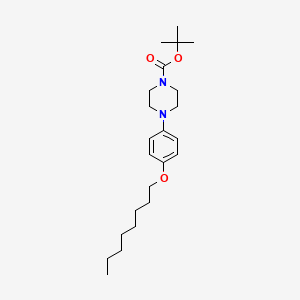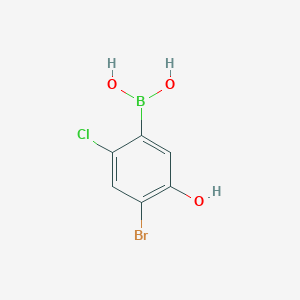
(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, chlorine, and a hydroxyl group. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Applications De Recherche Scientifique
(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mécanisme D'action
The primary mechanism of action of (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group is activated by a base, enhancing the polarization of the organic ligand and facilitating transmetallation with a palladium catalyst . This results in the formation of a new carbon-carbon bond, making it a valuable tool in organic synthesis.
Comparaison Avec Des Composés Similaires
- 4-Hydroxyphenylboronic acid
- 4-Bromophenylboronic acid
- 4-Chloro-2-fluorophenylboronic acid
Comparison: (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C6H5BBrClO3 |
|---|---|
Poids moléculaire |
251.27 g/mol |
Nom IUPAC |
(4-bromo-2-chloro-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrClO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10-12H |
Clé InChI |
SMRWYICBLKDWCZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1Cl)Br)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


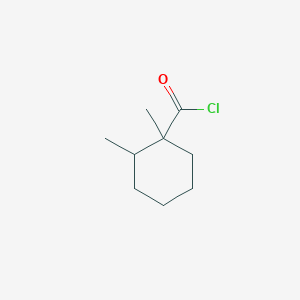
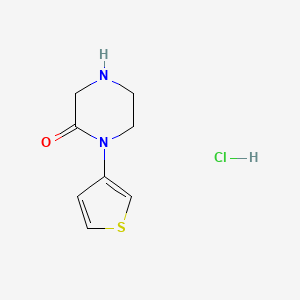
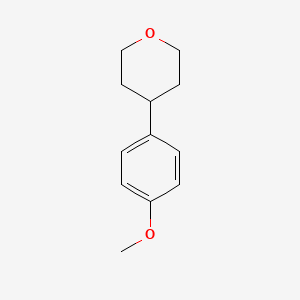
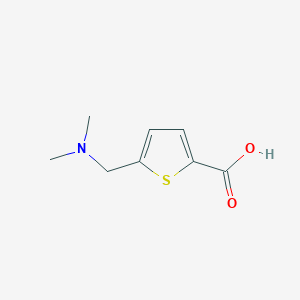
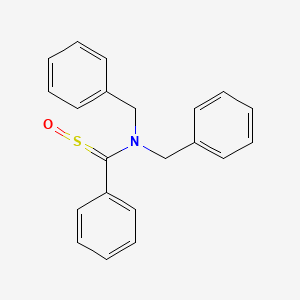
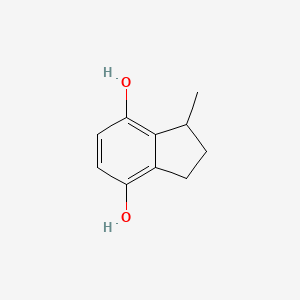
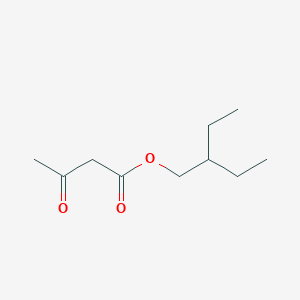

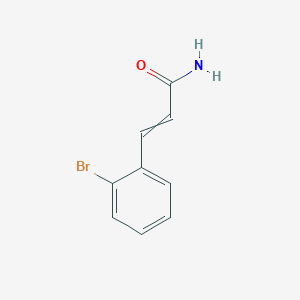
![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)
